molecular formula C19H26N4O2 B2453804 1-Phthalimido-11-azido-undecane CAS No. 1363542-43-1

1-Phthalimido-11-azido-undecane

Cat. No. B2453804
CAS RN: 1363542-43-1
M. Wt: 342.443
InChI Key: YHRXXVUCBNCHHT-UHFFFAOYSA-N
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Description

“1-Phthalimido-11-azido-undecane” is a compound that has been used in the synthesis of sequence-controlled synthetic polymers . It is a white solid that was recovered in 98% yield . Phthalimide, a component of this compound, is an organic compound with the formula C6H4(CO)2NH .


Synthesis Analysis

The synthesis of “1-Phthalimido-11-azido-undecane” involves a series of steps. The second intermediate “1-Phthalimido-11-azido-undecane” was purified by column chromatography on silica gel using dichloromethane as eluent . The last step was done as described in the publication .


Molecular Structure Analysis

The molecular structure of “1-Phthalimido-11-azido-undecane” is optimized based on considerations regarding their fragmentation behavior in collision-induced dissociation conditions . This is demonstrated for two digitally encoded polymer families .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tricarbonylcyclohexadienyliumiron Complexes : The phthalimide complex was prepared using the Mitsunobo reaction, demonstrating the utility of 1-phthalimido compounds in complex organic syntheses (Ong, Wang, & Chang, 1996).
  • Azimine Synthesis and Fragmentation : Research on azimines included the synthesis and thermal fragmentation of phthalimido-azimines, indicating the role of phthalimido compounds in studying reaction mechanisms and molecular fragmentation (Leuenberger, Karpf, Hoesch, & Dreiding, 1977).
  • X-ray Crystallography of Phthalimido-azimines : Detailed structural analysis of phthalimido-azimines using X-ray crystallography, demonstrating the importance of phthalimido derivatives in structural chemistry (Moor, Grieb, Niggli, Hoesch, & Dreiding, 1979).

Biomedical and Pharmaceutical Applications

  • Nanocluster Design for Biomedicine and Catalysis : A study on fluorescent Ag38 nanoclusters using azido-undecane-thiolate demonstrates the potential of phthalimido-azido compounds in biosensing and catalysis (Campi et al., 2021).
  • Carborane Synthons for Cancer Treatment : The synthesis of carboranes using phthalimidoalkyl acetylenes for potential use in boron neutron capture therapy for cancer treatment highlights another biomedical application (Wilson, Anisuzzaman, Alam, & Soloway, 1992).

Environmental and Analytical Chemistry

  • Determination of Phthalate Esters : A study using hollow fibre supported liquid membranes to determine phthalates in the environment, highlighting the environmental relevance of studying phthalate derivatives (Mtibe, Msagati, Mishra, & Mamba, 2012).

Mechanism of Action

The mechanism of action of “1-Phthalimido-11-azido-undecane” involves a unique, homogeneous pathway via five-membered ring opening and CO2 release with water as a source of protons .

Safety and Hazards

The safety data sheet for a similar compound, “11-Azido-1-undecanethiol”, indicates that it is a flammable liquid and vapor and may be fatal if swallowed and enters airways . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

The future directions of “1-Phthalimido-11-azido-undecane” could involve its use in the development of new drugs aimed at improving cancer treatment . More studies must be carried out to confirm its viability .

properties

IUPAC Name

2-(11-azidoundecyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c20-22-21-14-10-6-4-2-1-3-5-7-11-15-23-18(24)16-12-8-9-13-17(16)19(23)25/h8-9,12-13H,1-7,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRXXVUCBNCHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phthalimido-11-azido-undecane

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